molecular formula C18H11Cl B15163616 Pyrene, 1-(1-chloroethenyl)- CAS No. 154120-55-5

Pyrene, 1-(1-chloroethenyl)-

Cat. No.: B15163616
CAS No.: 154120-55-5
M. Wt: 262.7 g/mol
InChI Key: RRPATLGJWIIMSI-UHFFFAOYSA-N
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Description

Pyrene, 1-(1-chloroethenyl)-: is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon This compound is characterized by the presence of a 1-chloroethenyl group attached to the pyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene derivatives, including Pyrene, 1-(1-chloroethenyl)-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. One common approach is the bromination of pyrene followed by further functionalization . For instance, bromopyrene can be synthesized by brominating pyrene with bromine in nitrobenzene, followed by heating .

Industrial Production Methods: Industrial production of pyrene derivatives typically involves large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compounds .

Mechanism of Action

The mechanism of action of Pyrene, 1-(1-chloroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The pyrene core’s electron-rich nature facilitates these interactions, leading to the formation of various functionalized products . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .

Properties

CAS No.

154120-55-5

Molecular Formula

C18H11Cl

Molecular Weight

262.7 g/mol

IUPAC Name

1-(1-chloroethenyl)pyrene

InChI

InChI=1S/C18H11Cl/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H2

InChI Key

RRPATLGJWIIMSI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl

Origin of Product

United States

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